molecular formula C25H28N2O6 B1337733 (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid CAS No. 1034574-30-5

(S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid

Cat. No.: B1337733
CAS No.: 1034574-30-5
M. Wt: 452.5 g/mol
InChI Key: ZVHNNCSUTNWKFC-NRFANRHFSA-N
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Description

(S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid is a complex organic compound used extensively in the field of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group and a fluorenylmethyloxycarbonyl (Fmoc) group, making it a versatile intermediate in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid typically involves multiple steps:

    Protection of the Piperazine Ring: The piperazine ring is first protected with a Boc group using di-tert-butyl dicarbonate in the presence of a base like triethylamine.

    Fmoc Protection: The Fmoc group is introduced using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Utilizing batch reactors for the protection and carboxylation steps.

    Purification: Employing techniques such as crystallization and chromatography to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can be performed to remove the Boc or Fmoc protecting groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alkyl halides.

Major Products:

    Deprotected Piperazine: Removal of Boc or Fmoc groups yields the free piperazine derivative.

    Substituted Derivatives: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid is widely used in:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the development of peptide-based drugs and as a building block for peptide synthesis.

    Medicine: In the design and synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: As a precursor in the manufacture of various chemical products and materials.

Mechanism of Action

The mechanism of action of (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid is primarily related to its role as a protecting group in peptide synthesis. The Boc and Fmoc groups protect the piperazine ring during chemical reactions, preventing unwanted side reactions. The compound’s molecular targets and pathways are mainly involved in the stabilization and protection of intermediate compounds during synthesis.

Comparison with Similar Compounds

    (S)-1-N-Boc-piperazine-2-carboxylic acid: Lacks the Fmoc group, making it less versatile in peptide synthesis.

    (S)-1-N-Fmoc-piperazine-2-carboxylic acid: Lacks the Boc group, offering different protection properties.

    (S)-1-N-Boc-4-N-Cbz-piperazine-2-carboxylic acid: Uses a benzyloxycarbonyl (Cbz) group instead of Fmoc, providing alternative protection strategies.

Uniqueness: (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid is unique due to the dual protection offered by both Boc and Fmoc groups, making it highly valuable in complex peptide synthesis where selective deprotection is required.

Properties

IUPAC Name

(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-13-12-26(14-21(27)22(28)29)23(30)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,29)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHNNCSUTNWKFC-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427825
Record name (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034574-30-5
Record name (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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